molecular formula C24H28ClN3O2 B11228927 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11228927
M. Wt: 425.9 g/mol
InChI Key: RQEJPFLJRDPSEZ-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with the molecular formula C24H28ClN3O2 and a molecular weight of 425.96 . This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a cyclopentane carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H28ClN3O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H28ClN3O2/c1-18(29)27-13-15-28(16-14-27)22-10-9-20(17-21(22)25)26-23(30)24(11-5-6-12-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3,(H,26,30)

InChI Key

RQEJPFLJRDPSEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4)Cl

Origin of Product

United States

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